1-Cyclopentyl-1h-pyrazole-4-carbonitrile
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Overview
Description
1-Cyclopentyl-1H-pyrazole-4-carbonitrile is an organic compound with the molecular formula C9H11N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopentyl-1H-pyrazole-4-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of 1-cyclopentyl-3-oxobutanenitrile with hydrazine hydrate under acidic conditions. The reaction typically proceeds at elevated temperatures, resulting in the formation of the desired pyrazole derivative.
Another method involves the one-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives under solvent-free conditions using engineered polyvinyl alcohol as a catalyst . This environmentally benign procedure yields high amounts of the desired product with minimal waste.
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. The use of recyclable catalysts and green chemistry principles is emphasized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, yielding 1-cyclopentyl-1H-pyrazole-4-amine.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrazole-4-carboxylic acid derivatives.
Reduction: 1-Cyclopentyl-1H-pyrazole-4-amine.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclopentyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including anti-inflammatory and anticancer activities.
Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Biological Studies: Researchers use this compound to study enzyme inhibition and receptor binding, contributing to the understanding of various biological processes.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
1-Cyclopentyl-1H-pyrazole-4-amine: Similar structure but with an amine group instead of a nitrile group.
3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile: Similar structure but with an additional amino group at the 3-position.
Uniqueness
1-Cyclopentyl-1H-pyrazole-4-carbonitrile is unique due to its specific combination of a cyclopentyl group and a nitrile group attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-cyclopentylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-5-8-6-11-12(7-8)9-3-1-2-4-9/h6-7,9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUHHRMNVFBUBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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